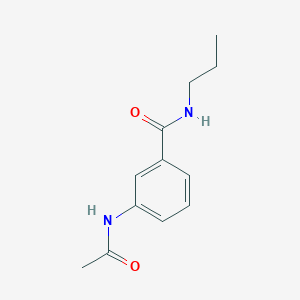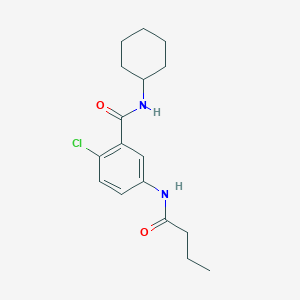![molecular formula C19H26N2O4 B354874 2-({3-[(Sec-butylamino)carbonyl]anilino}carbonyl)-cyclohexanecarboxylic acid CAS No. 1014018-19-9](/img/structure/B354874.png)
2-({3-[(Sec-butylamino)carbonyl]anilino}carbonyl)-cyclohexanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-({3-[(Sec-butylamino)carbonyl]anilino}carbonyl)-cyclohexanecarboxylic acid” is a chemical compound with the CAS Number: 1014018-19-9. Its molecular weight is 346.43 and its linear formula is C19H26N2O4 . The IUPAC name for this compound is 2-({3-[(sec-butylamino)carbonyl]anilino}carbonyl)cyclohexanecarboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C19H26N2O4/c1-3-12(2)20-17(22)13-7-6-8-14(11-13)21-18(23)15-9-4-5-10-16(15)19(24)25/h6-8,11-12,15-16H,3-5,9-10H2,1-2H3,(H,20,22)(H,21,23)(H,24,25) . This code provides a detailed description of the molecular structure, including the arrangement of atoms and the connectivity of bonds.Physical And Chemical Properties Analysis
This compound has a molecular weight of 346.43 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the available data.Applications De Recherche Scientifique
Synthesis and Structural Properties
The chemical compound , due to its complex structure involving carbonyl and carboxylic acid functional groups, may have applications in synthesis and structural analysis within organic chemistry. For instance, studies on related compounds, such as substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, reveal the impact of various functional groups on the formation of novel organic compounds. Such research can offer insights into the synthesis routes and structural properties of similar complex molecules, potentially including 2-({3-[(Sec-butylamino)carbonyl]anilino}carbonyl)-cyclohexanecarboxylic acid. These compounds' formation and analysis contribute to our understanding of chemical reactions and product conformation, which are pivotal in developing new materials and drugs (Issac & Tierney, 1996).
Levulinic Acid in Drug Synthesis
Levulinic acid (LEV) and its derivatives demonstrate the utility of carbonyl and carboxylic acid groups in drug synthesis. LEV, as a biomass-derived chemical, plays a crucial role in synthesizing various pharmaceuticals. It showcases the importance of such functional groups in creating cost-effective and efficient drug synthesis pathways. This relevance underscores the potential applications of 2-({3-[(Sec-butylamino)carbonyl]anilino}carbonyl)-cyclohexanecarboxylic acid in similar contexts, where its functional groups could be instrumental in synthesizing novel drugs or intermediates (Zhang et al., 2021).
Carbonylation Reactions in Organic Synthesis
Transition-metal-catalyzed C-H bond carbonylation reactions offer a pathway to incorporate carbonyl groups into organic molecules, highlighting the synthetic versatility of compounds containing carboxylic acids and amines. This process is significant for synthesizing acids, ketones, esters, amides, and anhydrides, indicating potential applications for compounds like 2-({3-[(Sec-butylamino)carbonyl]anilino}carbonyl)-cyclohexanecarboxylic acid in complex organic synthesis and modification (Yi et al., 2015).
Chemical Fixation of CO2
The chemical fixation of CO2 into valuable chemicals is another area where compounds with complex functional groups, such as the one , may find application. By acting as intermediates or catalysts, such compounds can facilitate the conversion of CO2 into functionalized organic compounds, including azoles, which have significant pharmaceutical and industrial applications. This process represents a convergence of environmental sustainability and chemical synthesis, where the functional groups present in these compounds play critical roles (Vessally et al., 2017).
Propriétés
IUPAC Name |
2-[[3-(butan-2-ylcarbamoyl)phenyl]carbamoyl]cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O4/c1-3-12(2)20-17(22)13-7-6-8-14(11-13)21-18(23)15-9-4-5-10-16(15)19(24)25/h6-8,11-12,15-16H,3-5,9-10H2,1-2H3,(H,20,22)(H,21,23)(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJLJHAIVPDONBX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=CC(=CC=C1)NC(=O)C2CCCCC2C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({3-[(Sec-butylamino)carbonyl]anilino}carbonyl)-cyclohexanecarboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{3-[(2,2-dimethylpropanoyl)amino]phenyl}cyclopropanecarboxamide](/img/structure/B354805.png)


![2-{[4-(Isobutyrylamino)anilino]-carbonyl}cyclohexanecarboxylic acid](/img/structure/B354879.png)
![N-{3-[(diethylamino)carbonyl]phenyl}-2-fluorobenzamide](/img/structure/B354907.png)
![5-bromo-N-{3-[(diethylamino)carbonyl]phenyl}-2-furamide](/img/structure/B354920.png)
![5-[5-(Butyrylamino)-2-chloroanilino]-5-oxopentanoic acid](/img/structure/B354938.png)
![5-Oxo-5-[4-(1-pyrrolidinylcarbonyl)anilino]-pentanoic acid](/img/structure/B354945.png)
![5-{4-[(3-Methylbutanoyl)amino]anilino}-5-oxopentanoic acid](/img/structure/B354948.png)
![5-{4-[(Ethylanilino)carbonyl]anilino}-5-oxopentanoic acid](/img/structure/B354949.png)
![5-{4-[(Diethylamino)carbonyl]anilino}-5-oxopentanoic acid](/img/structure/B354950.png)
![2-({4-[(Propylamino)carbonyl]anilino}carbonyl)-cyclohexanecarboxylic acid](/img/structure/B354954.png)
![2-iodo-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B354959.png)
![Methyl 4-{[3-(diethylcarbamoyl)phenyl]carbamoyl}benzoate](/img/structure/B354990.png)